

# Application Notes and Protocols for GSK467 Administration in Mice

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## Compound of Interest

Compound Name: GSK467

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These application notes provide detailed protocols for the preparation and administration of **GSK467**, a selective inhibitor of the histone demethylase KDM5B, for in vivo studies in mice. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **GSK467** in various mouse models.

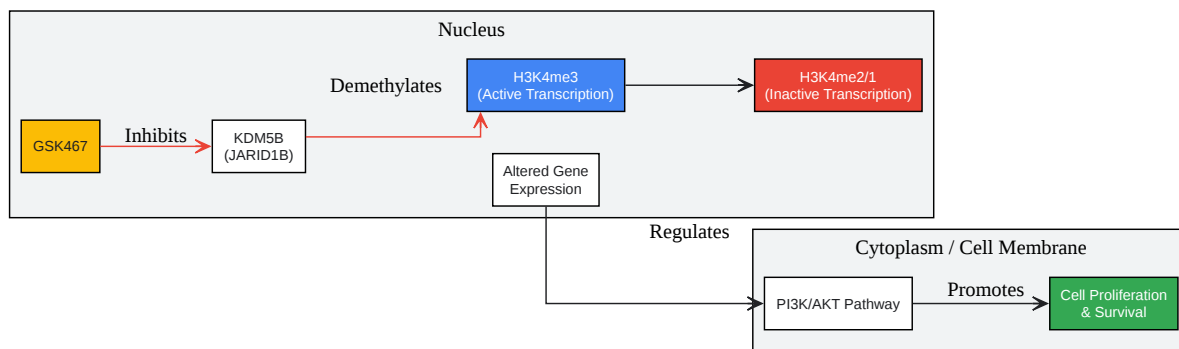
## Mechanism of Action

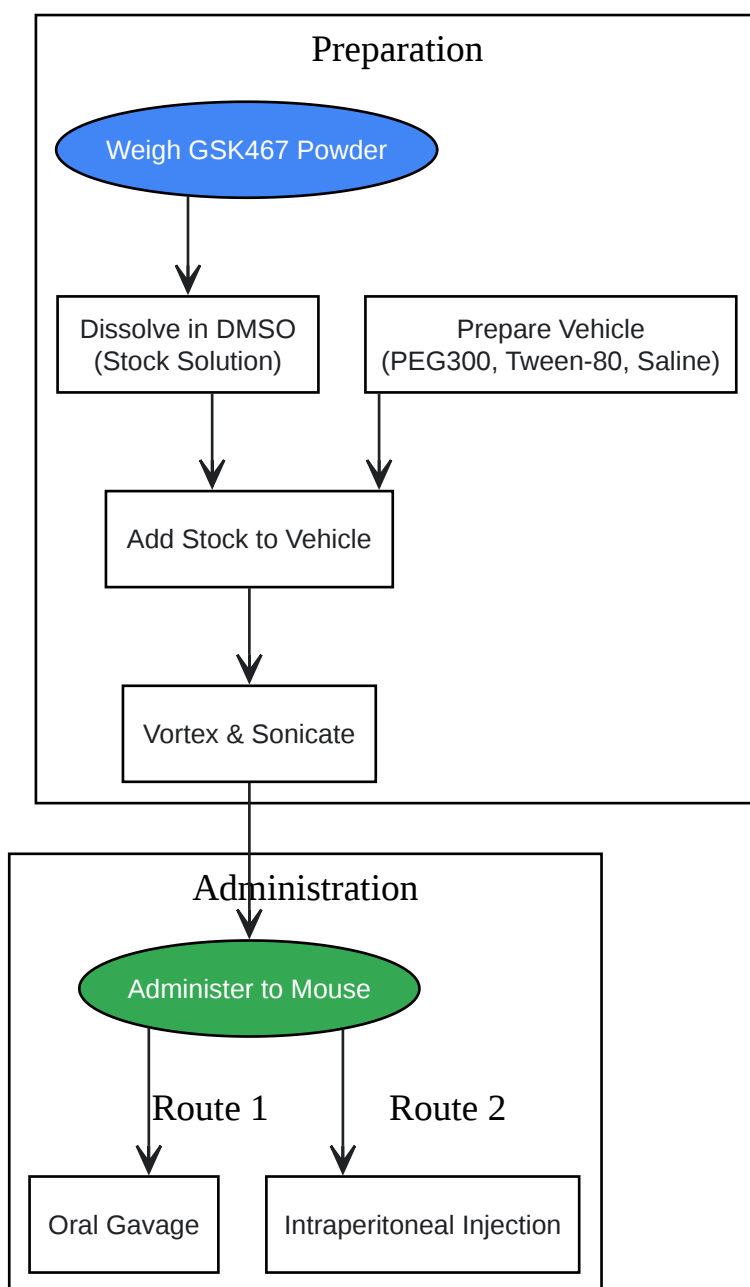
**GSK467** is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1) with a  $K_i$  of 10 nM and an  $IC_{50}$  of 26 nM.[1][2] It exhibits high selectivity for KDM5B over other histone demethylases, such as KDM4C (180-fold selectivity) and has no significant inhibitory effects on KDM6 or other Jumonji family members.[1][3] KDM5B is a histone H3 lysine 4 (H3K4) demethylase that plays a crucial role in regulating gene expression by removing methyl groups from H3K4, a mark associated with active transcription.[2] By inhibiting KDM5B, **GSK467** leads to an increase in H3K4 methylation, thereby altering gene expression and affecting cellular processes such as proliferation, differentiation, and stem cell self-renewal.[4] Dysregulation of KDM5B has been implicated in various cancers, making it a promising therapeutic target.[2]

## Signaling Pathway

KDM5B is known to be involved in key signaling pathways that drive tumorigenesis. One such pathway is the PI3K/AKT signaling cascade.[5] KDM5B can regulate the expression of

components of this pathway. Inhibition of KDM5B by **GSK467** can, therefore, lead to the downstream modulation of PI3K/AKT signaling, affecting cell survival and proliferation.<sup>[5]</sup> In hepatocellular carcinoma (HCC), KDM5B has been shown to promote self-renewal of cancer cells through the microRNA-448-mediated YTHDF3/ITGA6 axis.<sup>[1][6]</sup> **GSK467**'s inhibition of KDM5B can disrupt this process.<sup>[1]</sup>





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- To cite this document: BenchChem. [Application Notes and Protocols for GSK467 Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607843#gsk467-administration-route-in-mice]

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